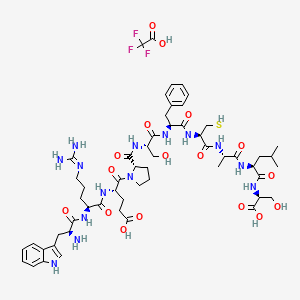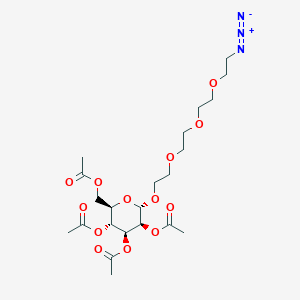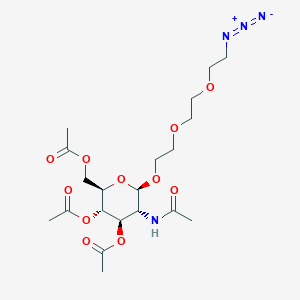
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, also known as this compound (M2B6I2DG) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. M2B6I2DG is a derivative of the natural sugar glucose and is composed of an alkyl group, a benzyloxycarbonylamino group, and an iodide group. It has been used in a variety of scientific studies, including those related to synthesis, molecular biology, and biochemistry.
Aplicaciones Científicas De Investigación
M2B6I2DG has been studied in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a reagent for DNA synthesis, and as a model compound for studying the effects of chemical modifications on the properties of glucose. In addition, M2B6I2DG has been used in studies of enzyme catalysis and enzyme inhibition, as well as in studies of carbohydrate metabolism.
Mecanismo De Acción
M2B6I2DG is believed to act as an inhibitor of certain enzymes involved in carbohydrate metabolism. It is believed that the benzyloxycarbonylamino group binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, the alkyl group and iodide group are believed to interact with the enzyme's active site, thus further inhibiting its activity.
Biochemical and Physiological Effects
M2B6I2DG has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit enzymes involved in carbohydrate metabolism, which could lead to changes in the levels of glucose in the body. In addition, M2B6I2DG has been studied for its potential to affect the activity of certain hormones, such as insulin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M2B6I2DG has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and water-soluble. In addition, it can be used as a model compound to study the effects of chemical modifications on the properties of glucose. However, M2B6I2DG is not a natural product, so it may not accurately reflect the behavior of glucose in a biological system.
Direcciones Futuras
M2B6I2DG has a number of potential future applications. It could be used in studies of enzyme inhibition and carbohydrate metabolism, as well as in the development of novel drugs and therapies. In addition, it could be used as a tool to study the structure and function of proteins, as well as to study the effects of chemical modifications on the properties of glucose. Finally, M2B6I2DG could be used as a model compound to study the effects of chemical modifications on the properties of other compounds.
Métodos De Síntesis
M2B6I2DG can be synthesized using a variety of methods. The most common method involves the reaction of glucose with methyl iodide and a benzyloxycarbonylamino group. This reaction produces a benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, which is then reacted with methyl iodide to form M2B6I2DG. In addition, M2B6I2DG can be synthesized from glucose using a variety of other methods, such as the reaction of glucose with a benzyloxycarbonylamino group in the presence of a base and a dehydrohalogenation reaction.
Propiedades
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-6-(iodomethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO6/c1-21-14-11(13(19)12(18)10(7-16)23-14)17-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAMLQEKHYJCT-KSTCHIGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














